4-[5-(3-hydroxyphenyl)-1'-methyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide
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Overview
Description
4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the cytotoxic effects observed in cancer cells. The primary pathway involved is often the p53-mediated apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLE
- 4-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLE
Uniqueness
4-[3-(3-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE is unique due to the presence of both the benzenesulfonamide and pyrazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[5-(3-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N5O3S/c1-23-12-14(11-21-23)19-10-18(13-3-2-4-16(25)9-13)22-24(19)15-5-7-17(8-6-15)28(20,26)27/h2-9,11-12,19,25H,10H2,1H3,(H2,20,26,27) |
InChI Key |
PPLLMEHULVGIEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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